molecular formula C25H18N4O2 B2420375 N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-1-carboxamide CAS No. 921521-63-3

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-1-carboxamide

Cat. No.: B2420375
CAS No.: 921521-63-3
M. Wt: 406.445
InChI Key: DRFOZVUBFRBCSH-UHFFFAOYSA-N
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Description

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and DNA replication.

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to inhibit the activity ofdihydrofolate reductase (DHFR) . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth and proliferation.

Biochemical Pathways

The compound likely affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of purine nucleotides and the amino acids serine and methionine, which are essential for DNA replication and cell division.

Result of Action

The inhibition of DHFR by this compound can lead to the disruption of DNA synthesis and cell division, potentially leading to cell death . This makes it a potential candidate for anti-tumor, antibacterial, and antifungal activities .

Biochemical Analysis

Biochemical Properties

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide has been found to interact with a variety of enzymes and proteins. For instance, it has been associated with tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions suggest that N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide may play a role in various biochemical reactions.

Cellular Effects

The effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-1-carboxamide typically involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group of the intermediate compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or alkylating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Comparison with Similar Compounds

N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)naphthalene-1-carboxamide can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

This compound stands out due to its unique structure and potent antiproliferative activity, making it a promising candidate for further research and development in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c1-16-27-23-22(10-5-15-26-23)25(31)29(16)19-13-11-18(12-14-19)28-24(30)21-9-4-7-17-6-2-3-8-20(17)21/h2-15H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFOZVUBFRBCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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